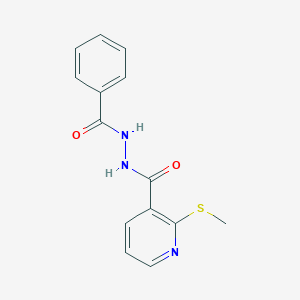
N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide, also known as BMSPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMSPH is a hydrazide derivative of pyridine and has a molecular formula of C15H14N4O2S.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on structurally similar compounds has demonstrated their potential as antimicrobial agents. For instance, novel Schiff bases synthesized from benzoyl glycine or substituted benzoylglycine with thiocarbohydrazide have shown significant antibacterial and antifungal activities (Mange et al., 2013). Such findings suggest that N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide could potentially be explored for its antimicrobial properties, considering the structural similarities and the active functional groups that play a crucial role in the antimicrobial activity.
Antituberculosis Agents
Compounds related to N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide have also been evaluated for their antituberculosis potential. For example, 4-benzylsulfanylpyridine-2-carbohydrazides have been synthesized and tested against Mycobacterium tuberculosis, showing activities with minimum inhibitory concentration (MIC) values ranging from 2 to 125 μmol/L (Herzigová et al., 2009). This highlights the potential of N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide for further investigation as an antituberculosis agent.
Synthesis of Complex Molecules
Additionally, compounds containing the carbohydrazide moiety have been utilized as precursors in the synthesis of complex molecules with potential biological activities. For instance, the synthesis of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives from related hydrazide compounds has been reported, showing moderate to good antimicrobial and antioxidant activity (Flefel et al., 2018). This suggests the utility of N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide in the synthesis of novel compounds with potential applications in drug discovery and development.
Propiedades
IUPAC Name |
N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20-14-11(8-5-9-15-14)13(19)17-16-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXCDGVNOFTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


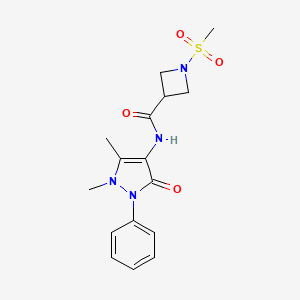
![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)


![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime](/img/structure/B2915043.png)
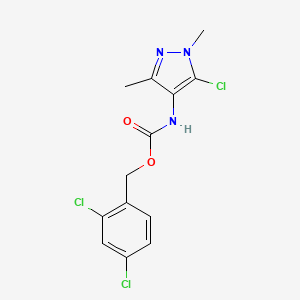
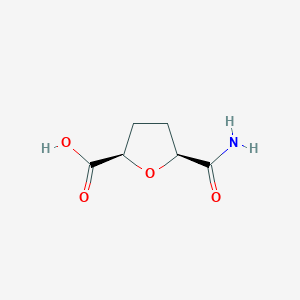
![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)
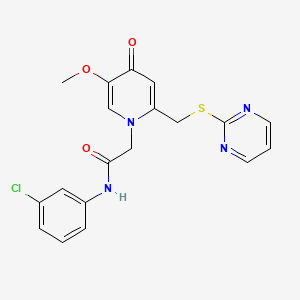
![1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915050.png)
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)